Cas no 1264087-24-2 (ethyl 2-chloro-2-2-(2,4-difluorophenyl)hydrazin-1-ylideneacetate)

Ethyl 2-chloro-2-(2-(2,4-difluorophenyl)hydrazin-1-ylidene)acetate is a specialized organic compound featuring a hydrazinylidene backbone with chloro and difluorophenyl substituents. Its unique structure makes it valuable as an intermediate in synthetic organic chemistry, particularly in the preparation of heterocyclic compounds and fluorinated pharmaceuticals. The presence of both chloro and difluoro functional groups enhances its reactivity, enabling selective transformations in multi-step syntheses. The ethyl ester moiety improves solubility in organic solvents, facilitating handling in laboratory settings. This compound is particularly useful in medicinal chemistry research for developing bioactive molecules due to its ability to introduce fluorinated pharmacophores. Proper handling under inert conditions is recommended due to its potential sensitivity to hydrolysis.
ethyl 2-chloro-2-2-(2,4-difluorophenyl)hydrazin-1-ylideneacetate structure
1264087-24-2 structure
Product Name:ethyl 2-chloro-2-2-(2,4-difluorophenyl)hydrazin-1-ylideneacetate
CAS No:1264087-24-2
MF:C10H9ClF2N2O2
MW:262.640468358994
CID:4779454
PubChem ID:86775239
Update Time:2025-06-10

ethyl 2-chloro-2-2-(2,4-difluorophenyl)hydrazin-1-ylideneacetate Chemical and Physical Properties

Names and Identifiers

    • ethyl 2-chloro-2-[2-(2,4-difluorophenyl)hydrazin-1-ylidene]acetate
    • ethyl 2-chloro-2-2-(2,4-difluorophenyl)hydrazin-1-ylideneacetate
    • Inchi: 1S/C10H9ClF2N2O2/c1-2-17-10(16)9(11)15-14-8-4-3-6(12)5-7(8)13/h3-5,14H,2H2,1H3/b15-9-
    • InChI Key: PYAVEXZNKQKOJP-DHDCSXOGSA-N
    • SMILES: Cl/C(/C(=O)OCC)=N\NC1C=CC(=CC=1F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 302
  • XLogP3: 4.3
  • Topological Polar Surface Area: 50.7

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ethyl 2-chloro-2-2-(2,4-difluorophenyl)hydrazin-1-ylideneacetate Related Literature

Additional information on ethyl 2-chloro-2-2-(2,4-difluorophenyl)hydrazin-1-ylideneacetate

Professional Introduction to Ethyl 2-chloro-2-(2,4-difluorophenyl)hydrazin-1-ylideneacetate (CAS No. 1264087-24-2)

Ethyl 2-chloro-2-(2,4-difluorophenyl)hydrazin-1-ylideneacetate, identified by its CAS number 1264087-24-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of hydrazide derivatives, which are widely recognized for their versatile applications in the synthesis of active pharmaceutical ingredients (APIs) and biologically active molecules.

The molecular structure of Ethyl 2-chloro-2-(2,4-difluorophenyl)hydrazin-1-ylideneacetate features a chloro-substituted hydrazine moiety linked to an acetoacetate ester group. The presence of 2,4-difluorophenyl moiety introduces unique electronic and steric properties, making this compound a valuable intermediate in the development of novel therapeutic agents. The fluorine atoms enhance the lipophilicity and metabolic stability of the molecule, which are critical factors in drug design and optimization.

In recent years, there has been a surge in research focused on hydrazine-based compounds due to their potential pharmacological activities. Studies have demonstrated that hydrazide derivatives can exhibit a broad spectrum of biological effects, including anti-inflammatory, anticancer, and antimicrobial properties. The specific substitution pattern in Ethyl 2-chloro-2-(2,4-difluorophenyl)hydrazin-1-ylideneacetate makes it an attractive candidate for further exploration in drug discovery.

One of the most compelling aspects of this compound is its role as a building block in the synthesis of more complex molecules. The acetoacetate ester group provides a versatile handle for further functionalization, allowing chemists to tailor the properties of the final product to meet specific therapeutic requirements. This flexibility has made Ethyl 2-chloro-2-(2,4-difluorophenyl)hydrazin-1-ylideneacetate a popular choice for researchers working on novel drug candidates.

The pharmacological potential of Ethyl 2-chloro-2-(2,4-difluorophenyl)hydrazin-1-ylideneacetate has been explored in several preclinical studies. Researchers have investigated its interactions with various biological targets, including enzymes and receptors involved in disease pathways. Preliminary findings suggest that this compound may modulate key signaling pathways associated with inflammation and cancer progression. These discoveries have opened up new avenues for therapeutic intervention and highlight the importance of hydrazine derivatives in modern medicine.

The synthesis of Ethyl 2-chloro-2-(2,4-difluorophenyl)hydrazin-1-ylideneacetate involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the chloro and difluorophenyl groups necessitates careful selection of reagents and catalysts to ensure high yield and purity. Advances in synthetic methodologies have made it possible to produce this compound on a scalable basis, facilitating its use in industrial applications.

In conclusion, Ethyl 2-chloro-2-(2,4-difluorophenyl)hydrazin-1-ylideneacetate (CAS No. 1264087-24-2) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and biological activities make it a promising candidate for the development of new therapeutic agents. As research continues to uncover the full potential of this compound, it is likely to play an increasingly important role in the fight against various diseases.

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